molecular formula C17H23N3O3 B11363675 N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide

Cat. No.: B11363675
M. Wt: 317.4 g/mol
InChI Key: ZNEWSJQNFFYCHX-UHFFFAOYSA-N
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Description

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide is a synthetic organic compound characterized by its unique structure, which includes a butoxyphenyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide typically involves the reaction of 4-butoxybenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate nitrile oxide to yield the oxadiazole ring. The final step involves the acylation of the oxadiazole derivative with 3-methylbutanoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The butoxyphenyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide

InChI

InChI=1S/C17H23N3O3/c1-4-5-10-22-14-8-6-13(7-9-14)16-17(20-23-19-16)18-15(21)11-12(2)3/h6-9,12H,4-5,10-11H2,1-3H3,(H,18,20,21)

InChI Key

ZNEWSJQNFFYCHX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)CC(C)C

Origin of Product

United States

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